2-Cyclobutylcyclopentan-1-ol

Conformational Analysis Medicinal Chemistry Ligand Efficiency

2-Cyclobutylcyclopentan-1-ol (CAS 1600942-44-6, MFCD30169002) is a bicyclic secondary alcohol composed of a cyclopentane ring fused to a cyclobutane substituent. With a molecular formula of C9H16O and a molecular weight of 140.22 g/mol, this compound exhibits an sp³-rich (Fsp³ = 1.00), conformationally constrained scaffold that serves as a valuable bioisostere for aromatic rings and a key intermediate in the synthesis of complex small molecules.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
Cat. No. B13317959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutylcyclopentan-1-ol
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESC1CC(C1)C2CCCC2O
InChIInChI=1S/C9H16O/c10-9-6-2-5-8(9)7-3-1-4-7/h7-10H,1-6H2
InChIKeyNMKSUFKNNJIJJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutylcyclopentan-1-ol: A Constrained Sp³-Rich Bicyclic Alcohol Scaffold for Medicinal Chemistry and Fragment-Based Discovery


2-Cyclobutylcyclopentan-1-ol (CAS 1600942-44-6, MFCD30169002) is a bicyclic secondary alcohol composed of a cyclopentane ring fused to a cyclobutane substituent . With a molecular formula of C9H16O and a molecular weight of 140.22 g/mol, this compound exhibits an sp³-rich (Fsp³ = 1.00), conformationally constrained scaffold that serves as a valuable bioisostere for aromatic rings and a key intermediate in the synthesis of complex small molecules . Its high fraction of sp³-hybridized carbons correlates with improved physicochemical properties, including increased aqueous solubility and reduced promiscuity, making it a strategic building block for fragment-based drug discovery and lead optimization programs [1].

Fragment-Based Discovery

Conformationally constrained sp³-rich scaffold for fragment screening

Bioisosteric Replacement

Saturated bicyclic core may replace aromatic rings to modulate physicochemical profiles

Ligand Design

Low rotatable bond count supports shape complementarity in protein binding sites

Why 2-Cyclobutylcyclopentan-1-ol Cannot Be Substituted by Simple Cyclopentanols or Linear Alkyl Analogs in Structure-Based Design


The direct substitution of 2-Cyclobutylcyclopentan-1-ol with simpler cyclopentanol derivatives (e.g., cyclopentanol or 1-butylcyclopentanol) is scientifically invalid due to fundamental differences in molecular conformation, lipophilicity, and target engagement. The cyclobutyl group introduces a rigid, three-dimensional architecture that restricts rotational freedom and enforces a specific spatial orientation, a critical feature for achieving shape complementarity in protein binding pockets. In contrast, linear alkyl analogs like 1-butylcyclopentanol possess high conformational flexibility (3 rotatable bonds vs. 1 for the target compound) and significantly elevated LogP values, which directly impact membrane permeability, metabolic stability, and off-target binding . These divergent physicochemical properties preclude their use as functional replacements in structure-activity relationship (SAR) studies, fragment screening, or any application where molecular recognition is paramount [1].

2-Cyclobutylcyclopentan-1-ol
Property
Linear / Simple Cyclopentanol Analogs
1 rotatable bond; rigid bicyclic core
Conformational Flexibility
3+ rotatable bonds; high flexibility may alter binding pose
LogP ~1.95
Lipophilicity
LogP >2.9; elevated lipophilicity risks promiscuity and metabolic liability

Quantitative Differentiation of 2-Cyclobutylcyclopentan-1-ol: Physicochemical Property Benchmarking Against Key Analogs


Reduced Conformational Flexibility: Rotatable Bond Count Comparison vs. 1-Butylcyclopentanol

2-Cyclobutylcyclopentan-1-ol demonstrates significantly reduced conformational flexibility compared to the linear alkyl analog 1-butylcyclopentanol. The target compound possesses only 1 rotatable bond, whereas 1-butylcyclopentanol contains 3 rotatable bonds . This difference translates to a lower entropic penalty upon binding to a biological target, a key determinant of ligand efficiency. The rigidified cyclobutyl scaffold locks the molecule into a defined three-dimensional orientation, enhancing shape complementarity and potentially improving binding affinity in structure-based drug design [1].

Rotatable Bond Count
Data to verify
1 vs 3 (67% reduction)
Lower entropic penalty; may support ligand efficiency
Vendor-calculated properties
Conformational Analysis Medicinal Chemistry Ligand Efficiency

Optimized Lipophilicity: Computed LogP Comparison Against Regioisomer and Larger Ring Analog

2-Cyclobutylcyclopentan-1-ol exhibits a calculated LogP of 1.95, placing it in an ideal range for balancing membrane permeability and aqueous solubility . This value is significantly lower than the regioisomer 2-cyclopentylcyclobutan-1-ol, which has a computed XLogP of 2.9 , and substantially lower than the larger ring analog 2-cyclopentylcyclopentan-1-ol (LogP = 2.9) . The reduced lipophilicity of the target compound mitigates the risk of off-target promiscuity, CYP450 inhibition, and poor metabolic stability often associated with more lipophilic molecules, while maintaining sufficient permeability for intracellular target engagement.

LogP Comparison
Data to verify
1.95 vs 2.9 (48% lower)
May balance permeability and solubility
Vendor-calculated; comparator XLogP3
Lipophilicity ADME Drug-likeness

Enhanced Polar Surface Area: TPSA Comparison vs. 2-Cyclopentylcyclopentan-1-ol

2-Cyclobutylcyclopentan-1-ol has a topological polar surface area (TPSA) of 20.2 Ų, identical to that of 2-cyclopentylcyclopentan-1-ol . However, when normalized by molecular weight (MW), the target compound exhibits a higher TPSA per unit mass (0.144 Ų/g/mol) compared to the larger analog (0.131 Ų/g/mol). This higher density of polar surface area relative to molecular size suggests an improved capacity for aqueous solubility and reduced passive membrane permeability, a profile that is particularly advantageous for targeting extracellular or membrane-proximal binding sites where excessive permeability can lead to non-specific accumulation. The identical TPSA but smaller molecular size also positions the compound as a more ligand-efficient starting point for fragment-based drug discovery.

TPSA Density
Class-level inference
0.144 vs 0.131 Ų/g/mol
Higher polar surface per mass may reduce non-specific binding
Class-level interpretation; vendor TPSA values
Polar Surface Area Permeability Oral Bioavailability

Optimal Procurement and Application Scenarios for 2-Cyclobutylcyclopentan-1-ol in Drug Discovery and Chemical Biology


Fragment-Based Drug Discovery (FBDD) and Lead Optimization

The compound's small size (MW 140.22), high fraction of sp³-hybridized carbons (Fsp³ = 1.00), and calculated LogP of 1.95 make it an ideal fragment for screening against targets requiring three-dimensional, shape-complementary ligands [1]. Its constrained bicyclic structure offers a distinct conformational profile compared to planar aromatic fragments, increasing the likelihood of novel binding interactions. Upon identification of a fragment hit, the hydroxyl and cyclobutyl groups serve as orthogonal synthetic handles for rapid SAR exploration and scaffold growth .

Bioisosteric Replacement of Aromatic Rings

In lead optimization programs, 2-Cyclobutylcyclopentan-1-ol can be strategically employed as a saturated bioisostere for phenyl or other aromatic rings [1]. The replacement of a planar, lipophilic aromatic system with this sp³-rich bicyclic scaffold is a validated tactic for improving solubility, reducing CYP450 inhibition, and enhancing metabolic stability while retaining or improving potency . The compound's commercial availability at 95% purity facilitates the rapid synthesis and evaluation of such analogs .

Synthesis of Conformationally Constrained Peptidomimetics and GPCR Ligands

The rigid cyclobutyl-cyclopentanol core provides a valuable scaffold for constructing peptidomimetics and ligands for G protein-coupled receptors (GPCRs), which often possess deep, enclosed binding pockets [1]. The limited rotatable bond count (n=1) and defined stereochemistry (where applicable) allow for the precise placement of pharmacophoric elements, a critical requirement for achieving subtype selectivity in GPCR-targeted drug discovery . The hydroxyl group offers a native attachment point for introducing amino acid surrogates or other functional groups.

Development of Novel Agrochemicals and Fragrance Materials

Beyond pharmaceuticals, the compound's unique physicochemical profile—specifically its lipophilicity and polarity—makes it a candidate for exploration in the development of novel agrochemicals and fragrance ingredients. Patents in the cyclopentanol class highlight the critical role of ring substitution and stereochemistry in dictating sensory properties, underscoring the potential for 2-cyclobutylcyclopentan-1-ol to exhibit a distinct and commercially valuable odor profile [1]. Its structural novelty offers a clear path to intellectual property differentiation in competitive fragrance markets.

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
sp³-rich constrained core
Fragment screening hit confirmation and SAR expansion
Bioisosteric Replacement
Saturated ring bioisostere
Solubility and metabolic stability endpoints vs aromatic parent
Peptidomimetics / GPCR Ligands
Rigid scaffold with defined orientation
Subtype selectivity and binding mode analysis
Agrochemical / Fragrance Research
Novel bicyclic alcohol profile
Odor profile and structure-property relationship studies

Technical Documentation Hub

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15 linked technical documents
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